2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole is a highly complex chemical entity, notable for its diverse functionalities and potential applications. This compound features a robust structure with a blend of aromatic and heterocyclic moieties, enhancing its stability and reactivity. It is of particular interest in medicinal chemistry due to its promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step organic synthesis:
Formation of the Cyclopropylpyrimidine Moiety: : This can be achieved via cyclization reactions involving suitable precursors under controlled conditions.
Attachment of the Piperidine Ring: : Piperidinyl derivatives can be synthesized using nucleophilic substitution reactions.
Formation of the Benzoimidazole Core: : This can be synthesized through condensation reactions involving ortho-phenylenediamine derivatives.
Coupling Reactions: : The final product is obtained by coupling the intermediate products under conditions that favor the formation of carbon-nitrogen bonds.
Purification: : The final compound is purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production methods may involve optimization of the laboratory synthesis processes to scale up the yield. High-efficiency reactors, continuous flow synthesis, and automated purification systems can be employed to ensure high purity and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can yield amines or alcohols depending on the position of reduction.
Substitution: : Both nucleophilic and electrophilic substitutions are common, enabling modification of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Dichloromethane (DCM), ethanol (EtOH).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: : Depending on the site of oxidation, major products include pyrimidine sulfoxides.
Reduction Products: : Includes various amines and alcohols, based on the reduced functional groups.
Substitution Products: : Modified aromatic compounds with diverse substituents.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole serves as a versatile intermediate for synthesizing novel compounds. Its reactivity profile allows for the exploration of various synthetic methodologies and generation of derivatives with potential catalytic activities.
Biology
Biologically, this compound is studied for its interaction with cellular receptors and enzymes, influencing signal transduction pathways. It has shown potential in modulating biochemical processes, which is critical for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its therapeutic potential, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with multiple biological targets, making it a candidate for drug development.
Industry
Industrial applications include its use as a precursor in manufacturing high-value chemicals and materials. Its role in the synthesis of specialty chemicals and advanced materials is well-recognized.
Mechanism of Action
The mechanism by which 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole exerts its effects involves multiple pathways:
Molecular Targets: : It targets specific proteins and enzymes, altering their activities.
Pathways Involved: : Common pathways include inhibition of kinases, interaction with nucleic acids, and modulation of receptor signaling pathways.
Biochemical Interactions: : Binding to enzyme active sites, receptor ligand interactions, and influence on gene expression are key biochemical interactions observed.
Comparison with Similar Compounds
Similar Compounds
2-(4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole
2-(4-(((6-Cyclopropylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole
Uniqueness
Compared to these similar compounds, 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole offers enhanced stability and reactivity due to its unique structural features. The presence of a cyclopropyl group imparts rigidity to the molecule, influencing its chemical properties and biological activities.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-25-19-5-3-2-4-17(19)24-21(25)26-10-8-15(9-11-26)13-27-20-12-18(16-6-7-16)22-14-23-20/h2-5,12,14-16H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJWSSGJCIXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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